molecular formula C14H18F3N5 B1324959 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952182-36-4

6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1324959
CAS No.: 952182-36-4
M. Wt: 313.32 g/mol
InChI Key: BMPVWWUNGVVAPR-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 4-position, a 1,3-dimethyl substitution, and a 1,4-diazepane moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-(trifluoromethyl)pyridine with hydrazine derivatives under acidic or basic conditions.

    Introduction of the 1,4-Diazepane Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[3,4-b]pyridine core with 1,4-diazepane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and elevated temperatures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the diazepane ring.

    Reduction: Reduced forms of the pyrazolo[3,4-b]pyridine core.

    Substitution: Substituted derivatives at the trifluoromethyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the trifluoromethyl group, which can influence the reactivity and stability of the molecule. It is also used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the influence of the trifluoromethyl group on the overall molecular characteristics.

Mechanism of Action

The mechanism of action of 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the diazepane moiety may facilitate binding to specific protein sites. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chloro group instead of trifluoromethyl.

    6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets.

Properties

IUPAC Name

6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5/c1-9-12-10(14(15,16)17)8-11(19-13(12)21(2)20-9)22-6-3-4-18-5-7-22/h8,18H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVWWUNGVVAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)N3CCCNCC3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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